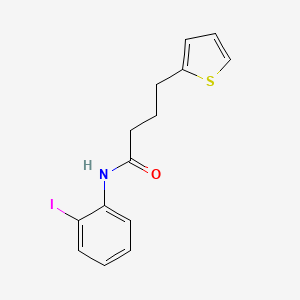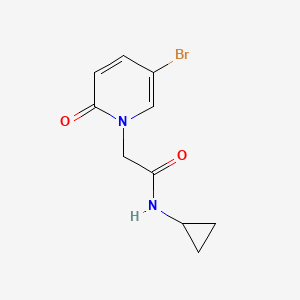![molecular formula C23H18N4O3S B7476956 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7476956.png)
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. It is a sulfhydryl-containing quinazoline derivative that exhibits promising biological activities, making it a potential candidate for use in pharmaceutical research.
作用機序
The mechanism of action of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves the inhibition of various enzymes involved in cell proliferation. Specifically, this compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the replication of cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide exhibits various other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to exhibit antiviral activity against certain viruses, including herpes simplex virus.
実験室実験の利点と制限
One of the main advantages of using 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide in lab experiments is its potent biological activity. This compound exhibits significant anticancer activity, making it a valuable tool for cancer research. Additionally, this compound exhibits various other biochemical and physiological effects, making it a potential candidate for use in the treatment of other diseases.
However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against normal cells, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide. One potential direction is to investigate the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, studies are needed to investigate the compound's potential use in the treatment of other diseases, such as inflammatory diseases and viral infections.
合成法
The synthesis of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide involves the reaction of 2-chloro-N-(4-oxo-3-phenylquinazolin-2-yl)acetamide with 4-mercaptobenzoic acid in the presence of a base. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
科学的研究の応用
The potential applications of 4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide in scientific research are vast. One of the most significant applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It is believed that this compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation.
特性
IUPAC Name |
4-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c24-21(29)15-10-12-16(13-11-15)25-20(28)14-31-23-26-19-9-5-4-8-18(19)22(30)27(23)17-6-2-1-3-7-17/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUQQVJJXDYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(4-Oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B7476883.png)
![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7476891.png)


![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide](/img/structure/B7476945.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-(dimethylsulfamoyl)benzamide](/img/structure/B7476957.png)
![N-(2,3-dihydro-1H-inden-5-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476962.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-methylsulfonylbenzamide](/img/structure/B7476970.png)
